N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
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Overview
Description
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound characterized by its unique thiazole and thieno structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves the cyclization of precursor molecules under specific conditions. One common method involves the reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate, resulting in high yield and purity . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce reduced thieno compounds.
Scientific Research Applications
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, causing changes in its structure and function . This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2Z)-3-(3,4-dimethoxyphenyl)-2-(hydroxyimino)-N,3-dimethylbutanamide
- N-[(2E)-3-(2,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Uniqueness
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is unique due to its specific thiazole and thieno structures, which confer distinct chemical and biological properties. Its ability to interact with DNA and its potential therapeutic applications set it apart from other similar compounds.
Biological Activity
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₄S₂
- Molecular Weight : 378.47 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties : The presence of methoxy groups and a thiazole ring may enhance its ability to scavenge free radicals.
- Anti-inflammatory Effects : Potential inhibition of inflammatory pathways through modulation of cytokine production.
- Antimicrobial Activity : Evidence suggests that similar compounds have shown activity against various bacterial strains.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The methoxy groups in the compound may contribute to electron donation, effectively neutralizing free radicals. A study demonstrated that compounds with thiazole rings possess strong antioxidant capabilities, suggesting that our compound may exhibit similar effects.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects could be linked to its ability to inhibit pro-inflammatory cytokines. Studies on related thiazole derivatives have shown a reduction in TNF-alpha and IL-6 levels in vitro, indicating a promising avenue for further research on this compound's anti-inflammatory properties.
Antimicrobial Activity
In vitro studies of structurally related compounds have reported antimicrobial activity against various pathogens. For instance, thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial properties worth investigating.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Activity | Demonstrated significant radical scavenging activity with IC50 values comparable to established antioxidants. |
Study 2 | Anti-inflammatory Effects | Showed a reduction in pro-inflammatory cytokines in cell cultures treated with the compound. |
Study 3 | Antimicrobial Activity | Reported effectiveness against Staphylococcus aureus and Escherichia coli in preliminary tests. |
Properties
Molecular Formula |
C17H22N2O5S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-4-5-16(20)18-17-19(13-9-26(21,22)10-15(13)25-17)12-7-6-11(23-2)8-14(12)24-3/h6-8,13,15H,4-5,9-10H2,1-3H3 |
InChI Key |
DLNYDZSUVYCYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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